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molecular formula C10H18 B157367 1,9-Decadiene CAS No. 1647-16-1

1,9-Decadiene

Cat. No. B157367
M. Wt: 138.25 g/mol
InChI Key: NLDGJRWPPOSWLC-UHFFFAOYSA-N
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Patent
US05635573

Procedure details

1,8-decadiene; 1,9-decadiene;
Name
1,8-decadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9]C.C=CCCCCCCC=C>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH2:9]

Inputs

Step One
Name
1,8-decadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=CCCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05635573

Procedure details

1,8-decadiene; 1,9-decadiene;
Name
1,8-decadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9]C.C=CCCCCCCC=C>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH2:9]

Inputs

Step One
Name
1,8-decadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=CCCCCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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